molecular formula C12H10N2O3S B2847429 (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide CAS No. 314260-09-8

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide

Cat. No.: B2847429
CAS No.: 314260-09-8
M. Wt: 262.28
InChI Key: IUJHWXRDLXQTCB-TWGQIWQCSA-N
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Description

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for drug development. Its ability to interact with specific molecular targets may lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Sulfonylureas: Another class of compounds with similar structural features.

Uniqueness

What sets (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide apart is its specific structure, which may confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHWXRDLXQTCB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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